4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile

Catalog No.
S761344
CAS No.
460746-47-8
M.F
C13H8INO
M. Wt
321.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile

CAS Number

460746-47-8

Product Name

4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile

IUPAC Name

4-(4-hydroxy-3-iodophenyl)benzonitrile

Molecular Formula

C13H8INO

Molecular Weight

321.11 g/mol

InChI

InChI=1S/C13H8INO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H

InChI Key

GGJLASJZXUIMAG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)I

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)I

4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile is an organic compound characterized by its biphenyl structure, which includes a hydroxyl group, an iodine atom, and a carbonitrile group. Its chemical formula is C13H8I N O, and it has a molecular weight of approximately 295.11 g/mol. This compound belongs to the class of biphenyl derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material science.

Typical of biphenyl derivatives:

  • Electrophilic Substitution: The presence of the hydroxyl group makes the aromatic ring more reactive towards electrophiles, enabling substitution reactions.
  • Iodination: The iodine atom can participate in further halogenation reactions or be replaced under specific conditions.
  • Nucleophilic Substitution: The carbonitrile group can react with nucleophiles, leading to various derivatives.

For instance, reactions involving iodine(III) reagents can facilitate radical chemistry that affects the biphenyl structure, allowing for functionalization at different positions on the aromatic rings .

Various synthetic routes exist for producing 4'-hydroxy-3'-iodo-biphenyl-4-carbonitrile:

  • Direct Halogenation: Biphenyl can be iodinated using iodine and a suitable solvent under controlled conditions.
  • Nitrile Formation: The introduction of the carbonitrile group can occur through nucleophilic substitution reactions involving appropriate precursors.
  • Coupling Reactions: Utilizing cross-coupling techniques such as the Kumada or Suzuki reaction can yield this compound from aryl halides and organometallic reagents .

4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds.
  • Material Science: Used in the development of polymers and other materials due to its unique structural properties.
  • Organic Electronics: Potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties.

Interaction studies involving 4'-hydroxy-3'-iodo-biphenyl-4-carbonitrile focus on its reactivity with biological targets and other chemical species. Such studies may include:

  • Binding Affinity Tests: Evaluating how well this compound interacts with specific enzymes or receptors.
  • Mechanistic Studies: Understanding the pathways through which it exerts its biological effects.

These studies are crucial for determining its potential therapeutic applications and safety profile.

Several compounds share structural similarities with 4'-hydroxy-3'-iodo-biphenyl-4-carbonitrile. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
4-HydroxybiphenylHydroxyl group on biphenylKnown for antioxidant properties
4-IodobiphenylIodine substitution on biphenylExhibits strong electrophilic character
4-CyanobiphenylNitrile group instead of hydroxylUseful in organic synthesis as a versatile building block
4',5-Dihydroxy-3'-iodo-biphenylTwo hydroxyl groupsIncreased solubility and potential for hydrogen bonding

The presence of both hydroxyl and carbonitrile groups in 4'-hydroxy-3'-iodo-biphenyl-4-carbonitrile enhances its reactivity and potential applications compared to other similar compounds.

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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